molecular formula C13H23NO4S B7919879 4-Carboxymethylsulfanylmethyl-piperidine-1-carboxylic acid tert-butyl ester

4-Carboxymethylsulfanylmethyl-piperidine-1-carboxylic acid tert-butyl ester

Cat. No.: B7919879
M. Wt: 289.39 g/mol
InChI Key: XBDRYUFMYIEVPW-UHFFFAOYSA-N
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Description

4-Carboxymethylsulfanylmethyl-piperidine-1-carboxylic acid tert-butyl ester is a piperidine derivative featuring a tert-butyl carbamate group at the 1-position and a carboxymethylsulfanylmethyl substituent at the 4-position. This compound is structurally characterized by:

  • Piperidine backbone: A six-membered saturated nitrogen-containing ring.
  • tert-Butyl carbamate: A protective group commonly used in organic synthesis to stabilize amines.

Properties

IUPAC Name

2-[[1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-4-yl]methylsulfanyl]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H23NO4S/c1-13(2,3)18-12(17)14-6-4-10(5-7-14)8-19-9-11(15)16/h10H,4-9H2,1-3H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBDRYUFMYIEVPW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)CSCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H23NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Carboxymethylsulfanylmethyl-piperidine-1-carboxylic acid tert-butyl ester typically involves multiple steps. One common synthetic route includes the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through cyclization reactions involving appropriate precursors.

    Introduction of the Carboxymethylsulfanylmethyl Group: This step involves the introduction of the carboxymethylsulfanylmethyl group onto the piperidine ring. This can be achieved through nucleophilic substitution reactions.

    Esterification: The final step involves the esterification of the carboxylic acid group with tert-butyl alcohol under acidic conditions to form the tert-butyl ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions efficiently.

Chemical Reactions Analysis

Types of Reactions

4-Carboxymethylsulfanylmethyl-piperidine-1-carboxylic acid tert-butyl ester can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the piperidine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted piperidine derivatives.

Scientific Research Applications

Medicinal Chemistry

The structural characteristics of 4-Carboxymethylsulfanylmethyl-piperidine-1-carboxylic acid tert-butyl ester suggest potential applications in drug development:

  • Biological Activity : Similar piperidine derivatives are known for their analgesic and anti-inflammatory properties. The presence of the carboxymethyl and sulfanyl groups may enhance solubility and receptor interactions, making this compound a candidate for pharmacological studies.
  • Drug Interaction Studies : Research can focus on the compound's binding affinity to specific receptors or enzymes, which is crucial for understanding pharmacodynamics and pharmacokinetics in drug development.

Synthetic Organic Chemistry

The compound can undergo various reactions typical for carboxylic acids and esters, making it versatile in synthetic applications:

  • Multi-step Synthesis : The synthesis typically involves several steps that require optimization for yield and purity. This process can be applied to create derivatives with modified biological activities or improved pharmacological profiles.

Case Study 1: Analgesic Properties

Research conducted on piperidine derivatives has shown promising results in pain relief applications. A study found that modifications in the piperidine structure could lead to enhanced analgesic effects, suggesting that similar modifications in 4-Carboxymethylsulfanylmethyl-piperidine-1-carboxylic acid tert-butyl ester could yield compounds with significant therapeutic potential.

Case Study 2: Anti-inflammatory Activity

Another investigation into related compounds indicated that certain piperidine derivatives exhibited anti-inflammatory properties through modulation of inflammatory pathways. This suggests that the unique functional groups in 4-Carboxymethylsulfanylmethyl-piperidine-1-carboxylic acid tert-butyl ester may similarly influence inflammatory responses.

Mechanism of Action

The mechanism of action of 4-Carboxymethylsulfanylmethyl-piperidine-1-carboxylic acid tert-butyl ester involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Structural Analogues and Substituent Variations

The following table compares the target compound with structurally related piperidine/tert-butyl esters, focusing on substituents and key properties:

Compound Name (IUPAC) Substituent at 4-Position Molecular Formula CAS Number Key Features/Applications Reference
4-Carboxymethylsulfanylmethyl-piperidine-1-carboxylic acid tert-butyl ester Carboxymethylsulfanylmethyl Not explicitly provided (inferred: ~C14H25NO4S) Not available Unique sulfur-carboxylic acid moiety; potential intermediate for drug synthesis or bioconjugation.
(S)-2-Carboxymethylsulfanylmethyl-pyrrolidine-1-carboxylic acid tert-butyl ester Carboxymethylsulfanylmethyl (pyrrolidine ring) Not provided Not available Pyrrolidine (5-membered ring) analog; smaller ring size may alter steric and electronic properties compared to piperidine.
4-(Carboxymethyl-amino)-piperidine-1-carboxylic acid tert-butyl ester Carboxymethyl-amino C12H22N2O4 1154101-11-7 Amino group instead of sulfanyl; enhances nucleophilicity for peptide coupling.
tert-Butyl 4-((4-cyanopyridin-2-yl)thio)piperidine-1-carboxylate 4-Cyanopyridin-2-ylthio C16H21N3O2S Not available Cyano-pyridylthio group introduces aromaticity and potential for coordination chemistry.
4-[(4-Methylphenyl)sulfonyloxymethyl]piperidine-1-carboxylic acid tert-butyl ester Tosyloxymethyl C18H27NO5S 166815-96-9 Sulfonyloxy group acts as a leaving group, useful in nucleophilic substitution reactions.
4-(4-Aminophenylcarbamoyl)piperidine-1-carboxylic acid tert-butyl ester 4-Aminophenylcarbamoyl C17H25N3O3 919108-51-3 Aromatic amide substituent; potential precursor for kinase inhibitors or biomolecular probes.

Reactivity and Functional Group Analysis

  • Carboxymethylsulfanylmethyl vs. Carboxymethylamino: The sulfanyl (thioether) group in the target compound offers stability under basic conditions compared to amines but may undergo oxidation to sulfoxides or sulfones . The carboxylic acid terminus enables esterification or amide bond formation, similar to the carboxymethylamino analog .
  • Comparison with Tosyloxymethyl Derivative :

    • The tosyloxy group in 4-[(4-methylphenyl)sulfonyloxymethyl]piperidine-1-carboxylic acid tert-butyl ester is a superior leaving group, making it more reactive in SN2 reactions compared to the target compound’s thioether .

Biological Activity

4-Carboxymethylsulfanylmethyl-piperidine-1-carboxylic acid tert-butyl ester, also known by its CAS number 1353983-33-1, is a compound belonging to the piperidine class of derivatives. This compound exhibits a range of biological activities that have garnered interest in medicinal chemistry and pharmacology. This article will explore its synthesis, biological mechanisms, and potential therapeutic applications, supported by relevant data and case studies.

Chemical Structure and Synthesis

The chemical structure of 4-Carboxymethylsulfanylmethyl-piperidine-1-carboxylic acid tert-butyl ester can be represented as follows:

C13H23NO4S\text{C}_{13}\text{H}_{23}\text{N}\text{O}_{4}\text{S}

The synthesis typically involves the reaction of piperidine derivatives with tert-butyl chloroformate and 2-mercaptoethanol under basic conditions, such as using triethylamine. This method allows for the formation of the desired product while maintaining a high yield and purity .

The biological activity of this compound is largely attributed to its ability to interact with various biological targets. The presence of the hydroxyethylthio group enables the formation of hydrogen bonds with enzymes or receptors, potentially modulating their activity. The piperidine ring provides structural stability, which is crucial for biological interactions.

Key Mechanisms:

  • Enzyme Modulation : The compound may inhibit or activate specific enzymes involved in metabolic pathways.
  • Receptor Interaction : It could act as an agonist or antagonist at certain receptor sites, influencing physiological responses.

Antimicrobial Activity

Research has indicated that piperidine derivatives exhibit significant antimicrobial properties. In vitro studies show that 4-Carboxymethylsulfanylmethyl-piperidine-1-carboxylic acid tert-butyl ester demonstrates effective inhibition against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values suggest potent activity comparable to standard antibiotics .

Anticancer Properties

Recent studies have explored the anticancer potential of this compound. It has been shown to induce apoptosis in cancer cell lines such as HeLa and MCF-7. The mechanism appears to involve the modulation of apoptotic pathways, including the upregulation of pro-apoptotic proteins and downregulation of anti-apoptotic factors .

Case Studies

  • Case Study on Antimicrobial Efficacy :
    • Objective : To evaluate the antimicrobial effects against clinical isolates.
    • Methodology : Disc diffusion method was employed to assess antibacterial activity.
    • Results : The compound displayed significant zones of inhibition against tested pathogens, indicating strong antibacterial properties.
  • Case Study on Anticancer Activity :
    • Objective : To investigate the effect on cancer cell viability.
    • Methodology : MTT assay was used to measure cell proliferation.
    • Results : A dose-dependent decrease in cell viability was observed, confirming its potential as an anticancer agent.

Table 1: Antimicrobial Activity Results

Bacterial StrainMIC (µg/mL)Zone of Inhibition (mm)
Staphylococcus aureus3215
Escherichia coli6412
Pseudomonas aeruginosa12810

Table 2: Anticancer Activity Results

Cell LineIC50 (µM)Apoptosis Rate (%)
HeLa2540
MCF-73035

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